Cas no 1228559-45-2 ((S)-2-(4-Bromophenyl)piperidine)

(S)-2-(4-Bromophenyl)piperidine is a chiral piperidine derivative featuring a bromophenyl substituent at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling further functionalization. The stereocenter at the 2-position allows for enantioselective applications, making it useful in asymmetric synthesis. Its well-defined structure and reactivity profile make it a preferred choice for researchers developing novel compounds with potential therapeutic or catalytic properties. The compound is typically handled under inert conditions to ensure stability.
(S)-2-(4-Bromophenyl)piperidine structure
1228559-45-2 structure
Product Name:(S)-2-(4-Bromophenyl)piperidine
CAS No:1228559-45-2
MF:C11H14BrN
MW:240.139562129974
CID:2950553
Update Time:2025-08-04

(S)-2-(4-Bromophenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(4-溴苯基)哌啶
    • (S)-2-(4-BROMOPHENYL)PIPERIDINE
    • (2S)-2-(4-bromophenyl)piperidine
    • AMPD00326
    • AM9032
    • Piperidine,2-(4-bromophenyl)-,(2S)-
    • Y11796
    • A932798
    • (S)-2-(4-Bromophenyl)piperidine
    • Inchi: 1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1
    • InChI Key: GHEZGFYJGORZRD-NSHDSACASA-N
    • SMILES: BrC1C=CC(=CC=1)[C@@H]1CCCCN1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 152
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12

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(S)-2-(4-Bromophenyl)piperidine Suppliers

Amadis Chemical Company Limited
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(CAS:1228559-45-2)(S)-2-(4-Bromophenyl)piperidine
Order Number:A932798
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:09
Price ($):790.0
Email:sales@amadischem.com

Additional information on (S)-2-(4-Bromophenyl)piperidine

(S)-2-(4-Bromophenyl)piperidine: A Comprehensive Overview

The compound with CAS No. 1228559-45-2, commonly referred to as (S)-2-(4-bromophenyl)piperidine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The molecule consists of a piperidine ring, a six-membered saturated cyclic amine, substituted at the 2-position with a 4-bromophenyl group. The stereochemistry of the compound is defined by the (S) configuration at the chiral center, which plays a crucial role in its biological activity and chemical reactivity.

Recent studies have highlighted the importance of (S)-2-(4-bromophenyl)piperidine in the development of novel therapeutic agents. Researchers have explored its role as a building block for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds. For instance, this compound has been utilized in the construction of ligands for G-protein coupled receptors (GPCRs), which are critical targets in drug development. The bromine substituent at the para position of the phenyl ring introduces electronic and steric effects that enhance the molecule's binding affinity to specific receptor sites.

In addition to its pharmacological applications, (S)-2-(4-bromophenyl)piperidine has been studied for its potential in materials science. The piperidine ring's flexibility and ability to form hydrogen bonds make it an attractive component for designing self-assembling materials and supramolecular systems. Recent research has demonstrated that derivatives of this compound can form ordered nanostructures under specific conditions, which could be exploited for applications in nanotechnology and advanced materials.

The synthesis of (S)-2-(4-bromophenyl)piperidine has also been a topic of interest in organic chemistry. Traditional methods involve multi-step processes, including nucleophilic substitution and stereoselective reductions. However, recent advancements have introduced more efficient synthetic routes, such as enantioselective catalytic asymmetric synthesis, which allows for the direct formation of the (S) enantiomer with high optical purity. These methods not only improve yield but also reduce environmental impact, aligning with current trends toward sustainable chemistry practices.

Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of (S)-2-(4-bromophenyl)piperidine. Density functional theory (DFT) calculations have revealed that the compound exhibits unique electronic properties due to the conjugation between the piperidine nitrogen and the aromatic ring. These properties make it a promising candidate for applications in optoelectronics and sensor technologies.

In conclusion, (S)-2-(4-bromophenyl)piperidine is a versatile compound with diverse applications across multiple scientific disciplines. Its structural features, combined with recent advancements in synthesis and application development, position it as a valuable tool in both academic research and industrial innovation. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in shaping future advancements in chemistry and related fields.

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Amadis Chemical Company Limited
(CAS:1228559-45-2)(S)-2-(4-Bromophenyl)piperidine
A932798
Purity:99%
Quantity:1g
Price ($):790.0
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